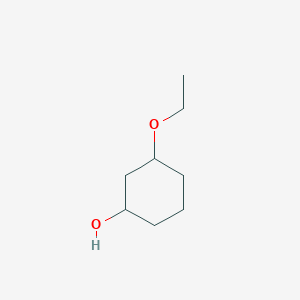![molecular formula C20H19N3O3S B2957902 N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 1008930-60-6](/img/structure/B2957902.png)
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Pharmacokinetics
Phenolic Compounds and Environmental Exposure : Studies on phenolic compounds, such as polybrominated diphenyl ethers (PBDEs) and bisphenol A (BPA), highlight the widespread environmental exposure and potential health implications of these chemicals. Research demonstrates the bioaccumulation and persistence of PBDEs in human populations, indicating a high potential for exposure due to their widespread use in consumer products (Stapleton et al., 2011). Similarly, BPA, used in polycarbonate plastics and epoxy resins, has been detected in 95% of urine samples from a reference population in the United States, suggesting widespread human exposure (Calafat et al., 2004).
Metabolism and Disposition of Pharmaceuticals : The metabolism and disposition of various pharmaceuticals in humans have been extensively studied to understand their pharmacokinetics and potential effects on health. For example, research on GSK1322322, a peptidase deformylase inhibitor, revealed its low plasma clearance and almost complete absorption when administered orally, highlighting the importance of understanding pharmacokinetic profiles for the development of new antibiotics (Mamaril-Fishman et al., 2014).
Toxicology and Safety
Toxicological Effects of Chemical Exposures : The toxicological effects of exposure to chemicals such as organophosphorus and pyrethroid pesticides have been a focus of research due to their potential neurotoxic effects, especially in children. Studies conducted in South Australia and Italy have shown widespread chronic exposure to these pesticides in children, with variations in exposure levels based on residential proximity to agricultural activities and parental occupational contact (Babina et al., 2012); (Bravo et al., 2019).
Drug Safety and Efficacy : The safety and efficacy of drugs are critical aspects of pharmacological research. Studies such as the dose-ranging trial of PA-824 for tuberculosis highlight the importance of finding the optimal dose that balances efficacy with safety, providing valuable information for the development of new treatments (Diacon et al., 2012).
Eigenschaften
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14(26-16-10-6-3-7-11-16)20(24)21-19-17-12-27(25)13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTNSASDRFYDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
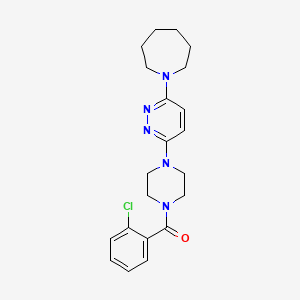
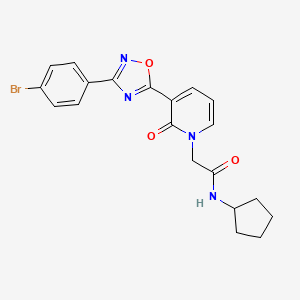

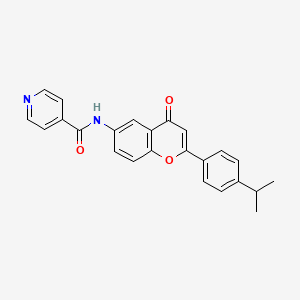

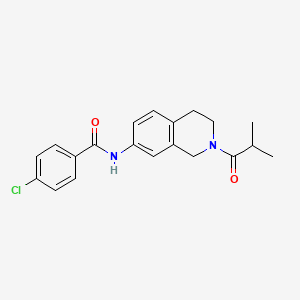
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)
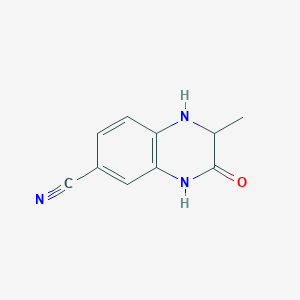
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)
